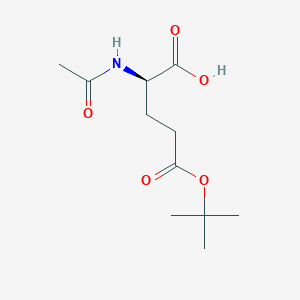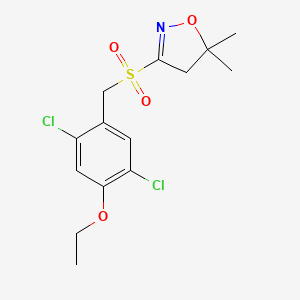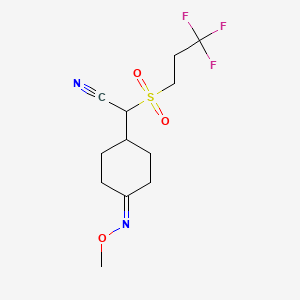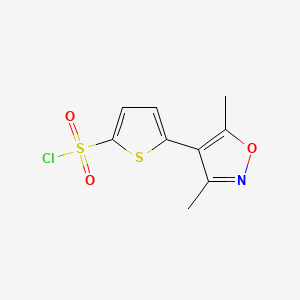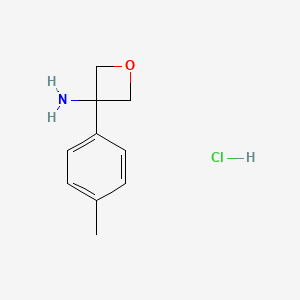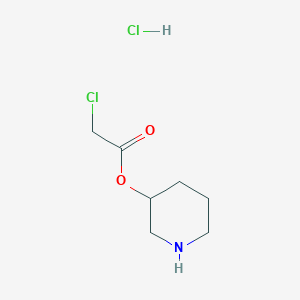
3-Piperidinyl 2-chloroacetate hydrochloride
Vue d'ensemble
Description
3-Piperidinyl 2-chloroacetate hydrochloride is a chemical compound with the molecular formula C₆H₁₁Cl₂NO₂ . It belongs to the class of pyrimidine derivatives, which are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring .
3.
Molecular Structure Analysis
The molecular structure of 3-Piperidinyl 2-chloroacetate hydrochloride consists of a piperidine ring (a six-membered nitrogen-containing ring) attached to a chloroacetate group. The chlorine atom is bonded to the second carbon of the acetate moiety. The hydrochloride salt form indicates that it contains an additional chloride ion associated with the piperidinyl nitrogen .
Applications De Recherche Scientifique
Drug Development and Neurological Applications
Piperidine derivatives, such as donepezil, a central acetylcholinesterase inhibitor, have been approved for the treatment of Alzheimer’s disease. Donepezil is a piperidine derivative that demonstrates significant improvement in cognition, global function, and activities of daily living in patients with Alzheimer’s and vascular dementia. This suggests that compounds within the piperidine class, possibly including 3-Piperidinyl 2-chloroacetate hydrochloride, could have therapeutic benefits for neurological conditions due to their effect on central nervous system pathways (Román & Rogers, 2004).
Environmental Remediation
Studies on chloroacetanilide herbicides, which share structural similarities with 3-Piperidinyl 2-chloroacetate hydrochloride, have focused on the environmental impacts and remediation strategies. Biological degradation methods, particularly using specific bacterial strains, have shown promise in degrading similar compounds, indicating potential environmental applications for 3-Piperidinyl 2-chloroacetate hydrochloride in mitigating chemical pollutants (Mohanty & Jena, 2019).
Pharmacological Research
In pharmacological research, arylcycloalkylamines, including phenyl piperidines and piperazines, are studied for their binding affinity and selectivity at D2-like receptors, which are critical in understanding and developing treatments for psychiatric disorders. The research into these pharmacophoric groups highlights the importance of structural components in drug efficacy and receptor interaction, suggesting that 3-Piperidinyl 2-chloroacetate hydrochloride could offer valuable insights into receptor dynamics and drug design (Sikazwe et al., 2009).
Propriétés
IUPAC Name |
piperidin-3-yl 2-chloroacetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12ClNO2.ClH/c8-4-7(10)11-6-2-1-3-9-5-6;/h6,9H,1-5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTHPWFFNDVWGNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)OC(=O)CCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Piperidinyl 2-chloroacetate hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






